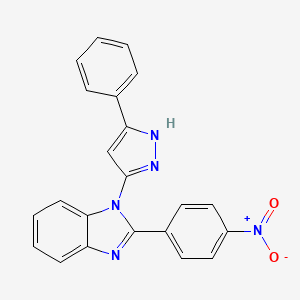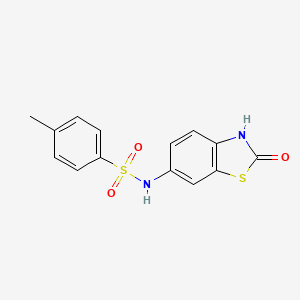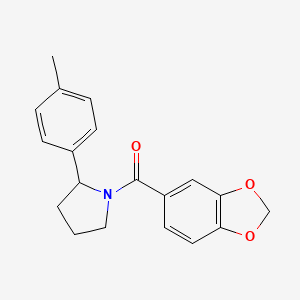
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole, commonly known as NPPB, is a chemical compound that has been extensively studied for its various scientific applications. NPPB belongs to the benzimidazole family and is a potent inhibitor of chloride channels.
Applications De Recherche Scientifique
NPPB has been extensively studied for its various scientific applications. It is a potent inhibitor of chloride channels and has been used to investigate the role of chloride channels in various physiological processes. NPPB has been used to study the role of chloride channels in cardiac function, insulin secretion, and neuronal excitability. It has also been used to investigate the role of chloride channels in cancer cell migration and invasion.
Mécanisme D'action
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which results in the inhibition of chloride ion transport across the cell membrane. The inhibition of chloride ion transport can lead to changes in cell volume, membrane potential, and ion concentration gradients, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion by pancreatic beta cells, which can be useful in the treatment of type 2 diabetes. NPPB has also been shown to inhibit cancer cell migration and invasion, which can be useful in the treatment of cancer. Additionally, NPPB has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of chloride channels, which makes it useful for investigating the role of chloride channels in various physiological processes. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of NPPB. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as type 2 diabetes and cancer. Another direction is to investigate its potential use as a research tool for investigating the role of chloride channels in various physiological processes. Additionally, future studies could investigate the potential off-target effects of NPPB and how they can be minimized to improve the accuracy of experimental results.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been extensively studied for its various scientific applications. Its mechanism of action is well understood, and it has been shown to have various biochemical and physiological effects. NPPB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, NPPB is a valuable tool for investigating the role of chloride channels in various physiological processes and has the potential to be a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
NPPB can be synthesized by reacting 4-nitroaniline with 5-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with o-phenylenediamine to obtain NPPB.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)22-23-18-8-4-5-9-20(18)26(22)21-14-19(24-25-21)15-6-2-1-3-7-15/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEQILWCEBTYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)
![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)